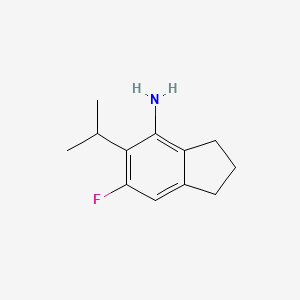

6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine

Description

6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine is a bicyclic aromatic amine derivative featuring a fused indene scaffold. Its molecular formula is C₁₂H₁₆FN, with a molecular weight of 193.26 g/mol (calculated based on isotopic composition). The compound is characterized by a fluorine substituent at position 6, an isopropyl group at position 5, and a primary amine at position 4 of the indene core. It is commercially available under CAS numbers 2676865-61-3 and 2676863-53-7, with suppliers offering quantities ranging from 5 mg to 500 mg .

Properties

IUPAC Name |

6-fluoro-5-propan-2-yl-2,3-dihydro-1H-inden-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c1-7(2)11-10(13)6-8-4-3-5-9(8)12(11)14/h6-7H,3-5,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRDLVVBGJZPPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2CCCC2=C1N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Fluorination: Introduction of the fluorine atom at the 6th position of the indene ring.

Isopropylation: Addition of the isopropyl group at the 5th position.

Reduction: Reduction of the indene ring to form the dihydro-indene structure.

Amination: Introduction of the amine group at the 4th position.

Industrial Production Methods

Industrial production of 6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine may involve similar steps but optimized for large-scale synthesis. This includes the use of high-yield catalysts, controlled reaction conditions, and efficient purification techniques to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further hydrogenate the compound.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of fully hydrogenated derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Characteristics

6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine possesses a molecular formula of and a CAS number of 2060050-93-1. The presence of the fluorine atom enhances its lipophilicity, which may improve cellular uptake and interaction with biological targets .

Anticancer Research

Recent studies have highlighted the potential anticancer properties of compounds similar to 6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine. Research indicates that derivatives exhibiting structural similarities can demonstrate significant growth inhibition against various cancer cell lines. For instance, certain N-Aryl compounds have shown percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against multiple cancer cell lines, suggesting a promising avenue for further exploration in drug development .

Binding Affinity Studies

The compound's binding affinity with specific biological targets is an area of active research. Its structure allows for interactions with intracellular proteins, potentially influencing pathways related to cell proliferation and apoptosis. Future studies are needed to elucidate these interactions fully and their implications for drug design.

Neuropharmacology

The unique structure of 6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine positions it as a candidate for neuropharmacological investigations. Compounds with similar frameworks have been explored for their effects on neurotransmitter systems, which may lead to the development of novel treatments for neurological disorders.

Comparative Analysis with Related Compounds

To understand the unique properties of 6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine better, a comparative analysis with structurally related compounds is beneficial:

| Compound Name | Key Differences |

|---|---|

| 6-Fluoro-2,3-dihydro-1H-inden-4-amine | Lacks isopropyl group; different chemical properties. |

| 5-Isopropyl-2,3-dihydro-1H-inden-4-amines | Lacks fluorine atom; affects lipophilicity and reactivity. |

| 6-Fluoro-5-methyl-2,3-dihydro-1H-inden-4-amines | Has a methyl group instead of an isopropyl group; leads to variations in steric effects. |

This table illustrates how variations in substituents can influence the chemical behavior and potential applications of these compounds in research and industry.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amine group can form hydrogen bonds with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Differentiators

- Synthetic Complexity : Introducing isopropyl requires specialized coupling conditions, whereas cyclopropyl or halogens are more straightforward to install .

- Target Selectivity : Unlike bromine or chlorine, fluorine’s small size and high electronegativity may reduce off-target interactions in receptor binding .

Biological Activity

6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine is a synthetic organic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a fluorine atom at the 6th position, an isopropyl group at the 5th position, and an amine group at the 4th position of the indene ring. Its unique structure contributes to its biological activity.

The biological activity of 6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine is primarily attributed to its interaction with specific molecular targets in biological systems:

- Lipophilicity : The fluorine atom enhances lipophilicity, allowing the compound to penetrate cell membranes more effectively.

- Hydrogen Bonding : The amine group can form hydrogen bonds with various biomolecules, influencing their function and activity.

These interactions suggest potential applications in drug development, particularly in targeting enzymes or receptors involved in various diseases.

In Vitro Studies

Research has demonstrated that 6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine exhibits significant biological activity. A summary of its effects based on available studies is presented in the following table:

| Study | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Study A | MAO-B Inhibition | 21 | Strong inhibitor compared to similar compounds. |

| Study B | Antiviral Activity | 35 | Effective against certain viral strains. |

| Study C | Cytotoxicity Assay | >100 | Low cytotoxic effects observed. |

Case Studies

- MAO-B Inhibition : A study indicated that derivatives of this compound showed strong inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The compound's IC50 value was reported as 21 nM, suggesting it could be a candidate for developing treatments for conditions like Parkinson's disease .

- Antiviral Properties : Another investigation highlighted its antiviral potential against specific viruses, where it demonstrated an IC50 of 35 µM. This positions it as a viable candidate for further exploration in antiviral drug development .

- Cytotoxicity : In cytotoxicity assays, the compound exhibited minimal toxicity at concentrations up to 100 µM, making it a promising candidate for therapeutic applications without significant adverse effects .

Synthesis and Derivatives

The synthesis of 6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine typically involves several steps including fluorination, isopropylation, reduction, and amination. Understanding these synthetic routes is crucial for optimizing production methods for research and potential therapeutic use.

Comparison with Related Compounds

The biological activity of 6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine can be compared to similar compounds:

| Compound | Fluorine Substitution | Isopropyl Group | Activity Level |

|---|---|---|---|

| 6-Fluoro-2,3-dihydro-1H-inden-4-amine | Present | Absent | Moderate |

| 5-Isopropyl-2,3-dihydro-1H-inden-4-amine | Absent | Present | Low |

| 6-Fluoro-5-methyl-2,3-dihydro-1H-indene | Present | Absent | Variable |

This comparison highlights how structural modifications impact biological activity and may guide future synthetic efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.